7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one

Anticancer Cytotoxicity HeLa

The compound 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one (CAS 22776-66-5), also cataloged as NSC 81520, AIDS030556, and the natural product hyphodermin D, is a pentacyclic heterocycle belonging to the furoacridone subclass of acridine derivatives. Its architecture uniquely fuses a furan ring with a partially saturated acridone core, distinguishing it from common fully aromatic acridines or simple acridones.

Molecular Formula C20H15NO2
Molecular Weight 301.3 g/mol
CAS No. 22776-66-5
Cat. No. B12798420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one
CAS22776-66-5
Molecular FormulaC20H15NO2
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESCC1(C2C3=C(C4=CC=CC=C4N=C3C5=CC=CC=C51)C(=O)O2)C
InChIInChI=1S/C20H15NO2/c1-20(2)13-9-5-3-7-11(13)17-16-15(19(22)23-18(16)20)12-8-4-6-10-14(12)21-17/h3-10,18H,1-2H3
InChIKeyGUNPHVUQXWLBBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one (CAS 22776-66-5): Sourcing Evidence for a Fused Furo-Acridone Research Compound


The compound 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one (CAS 22776-66-5), also cataloged as NSC 81520, AIDS030556, and the natural product hyphodermin D, is a pentacyclic heterocycle belonging to the furoacridone subclass of acridine derivatives [1]. Its architecture uniquely fuses a furan ring with a partially saturated acridone core, distinguishing it from common fully aromatic acridines or simple acridones [2]. This compound has been identified as a metabolite of the fungus *Hyphoderma radula* and is primarily investigated as a potential lead scaffold in medicinal chemistry, with preliminary data pointing to dihydrofolate reductase (DHFR) inhibition and antiproliferative activity [3]. Its rarity and specific structural features make it a niche candidate for structure-activity relationship (SAR) studies within antifolate and anticancer research programs.

Why Generic Acridine or Acridone Analogs Cannot Replace 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one in Targeted DHFR and Antiproliferative SAR


In scientific procurement for medicinal chemistry, substituting this compound with a generic acridone (e.g., 9(10H)-acridone) or a simple acridine derivative risks obliterating the core structural determinants of its biological profile. The compound's unique 6a,7-dihydro-7,7-dimethyl substitution pattern and the angular furo[4,3,2-mn] fusion create a rigid, non-planar conformation that is absent in flat, fully aromatic acridines . This conformational constraint directly impacts the molecule's ability to occupy the DHFR active site, where the dihydrodimethyl moiety can engage in distinct hydrophobic contacts not achievable by classical antifolates like trimethoprim or methotrexate [1]. Furthermore, as a natural product-derived scaffold (hyphodermin D), its synthetic accessibility and derivatization potential differ markedly from simple commercial acridones, making it the essential starting point for any SAR campaign targeting this chemical space [2]. The quantitative differentials that follow—though limited in number due to the compound's early-stage research status—illustrate specific points of biological divergence.

Quantitative Differentiation Evidence: 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one vs. Comparator Acridones and Antifolates


Antiproliferative Potency in HeLa Cells vs. Class-Level Acridone Benchmark

In a PubChem-deposited bioassay, 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one was tested for antiproliferative activity against human HeLa cervical carcinoma cells using a WST-8 assay with 48-hour incubation [1]. The compound was one of only three actives identified in a six-compound test set, with at least one measured activity falling at or below 1 µM. While a direct head-to-head comparator is unavailable from the same assay, the class-level benchmark for advanced acridone DHFR inhibitors—such as (S)-oxiran-2-ylmethyl 9-oxo-9,10-dihydroacridine-4-carboxylate—shows an average GI50 of 0.3 µM across the NCI 60-cell line panel [2]. This suggests that the target compound's sub-micromolar activity in HeLa cells places it within the potency range of optimized, published acridone leads, while its specific dihydrodimethyl-fused scaffold offers a distinct SAR starting point.

Anticancer Cytotoxicity HeLa Acridone alkaloids

E. coli DHFR Inhibitory Activity Relative to Classical Antifolate Trimethoprim

BindingDB records for 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one (ChEMBL ID 19790) indicate an inhibition constant (Ki) of approximately 95 nM against *Escherichia coli* dihydrofolate reductase (DHFR) [1]. In the same database, the classical antibacterial antifolate trimethoprim exhibits a Ki of 5–20 nM against E. coli DHFR, making trimethoprim roughly 5- to 20-fold more potent [2]. However, trimethoprim is a diaminopyrimidine with no antitumor activity, whereas the acridone scaffold of the target compound has been associated with anticancer DHFR inhibition [3]. Methotrexate, a classical anticancer DHFR inhibitor, shows sub-nanomolar Ki values against human DHFR but is subject to resistance via reduced folate carrier mutations—a vulnerability that non-classical, lipophilic acridone inhibitors may circumvent.

Antifolate DHFR inhibition E. coli Antibacterial

Bovine Liver DHFR Selectivity vs. E. coli DHFR: A Cross-Species Selectivity Signal

The BindingDB record for the target compound also includes a Ki value of 1,660 nM against bovine liver DHFR, representing mammalian enzyme [1]. This yields an intra-compound selectivity ratio of approximately 17-fold for bacterial (E. coli) over mammalian (bovine) DHFR. In contrast, trimethoprim exhibits a selectivity ratio of >10,000-fold in favor of bacterial DHFR, while methotrexate is essentially non-selective [2]. The moderate selectivity of the target compound suggests it occupies an intermediate chemical space—potentially serving as a dual-target probe or a starting point for tuning species selectivity through structural modification.

Selectivity Mammalian DHFR Bovine liver Species-specificity

Natural Product Scaffold Uniqueness vs. Synthetic Acridone Libraries

7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one was first isolated as the fungal metabolite hyphodermin D from *Hyphoderma radula*, alongside hyphodermins A, B, and C [1]. Its angular [4,3,2-mn] ring fusion topology and the presence of a quaternary dimethyl center at the 7-position are absent from commercially available synthetic acridone libraries, which predominantly feature linear [2,3-b] or [3,2-b] furofusions or simple 9(10H)-acridone cores [2]. This topological constraint has been shown in molecular docking studies to orient the acridone scaffold uniquely within the DHFR active site, potentially engaging sub-pocket residues (e.g., Phe31, Leu54) that are untapped by classical inhibitors [3]. A total synthesis of (±)-hyphodermin D has been reported in 11 steps, providing a viable route for analog generation.

Natural product Hyphoderma radula Furoacridone Scaffold diversity

Procurement-Linked Application Scenarios for 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one Based on Quantitative Evidence


DHFR Inhibitor Lead Optimization Against Antifolate-Resistant Cancer Cell Lines

With a confirmed Ki of ~95 nM against E. coli DHFR and sub-micromolar antiproliferative activity in HeLa cells [1], this compound can serve as a starting scaffold for non-classical DHFR inhibitor development aimed at overcoming methotrexate resistance. Its moderate bacterial vs. mammalian selectivity (~17-fold) [2] provides a baseline for medicinal chemistry tuning. Researchers focused on resistant leukemia or solid tumor models can procure this compound to generate focused libraries, comparing each analog's DHFR affinity and cytotoxicity directly against methotrexate-resistant and sensitive isogenic cell pairs.

Species-Selectivity Probe for DHFR Enzymology Studies

The compound's differential inhibition of E. coli DHFR (Ki ~95 nM) versus bovine DHFR (Ki ~1,660 nM) makes it a useful biochemical probe for dissecting structural determinants of species selectivity in DHFR [2]. When co-crystallized with DHFR from multiple species, it can reveal how the dihydrodimethyl furoacridone scaffold engages divergent active-site residues—information that is inaccessible using highly selective trimethoprim or non-selective methotrexate.

Furoacridone Natural Product Derivatization and Total Synthesis Benchmarking

As the natural product hyphodermin D, this compound's reported 11-step total synthesis [1] makes it a viable benchmark substrate for testing novel synthetic methodologies targeting angular furoacridone architectures. Procurement for this purpose supports academic labs developing cascade cyclization strategies or C–H functionalization methods, where the compound's gem-dimethyl group serves as a stereoelectronic probe for reaction selectivity.

NCI-60 Panel Follow-Up Screening for Anticancer SAR

Given the compound's sub-micromolar HeLa activity and its classification as an active in the PubChem antiproliferative screen [1], procurement enables follow-up testing across the full NCI-60 human tumor cell line panel. This would generate a COMPARE analysis fingerprint, directly juxtaposing its mechanism-of-action profile against standard anticancer agents (including DHFR-targeted methotrexate and non-DHFR acridine DNA intercalators like amsacrine), thereby quantifying its differentiation in a standardized, publicly comparable format.

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